Cas no 22279-89-6 (2,5-Dimethylpyridin-4-amine)

2,5-Dimethylpyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2,5-Dimethylpyridin-4-amine

- 4-Amino-2,5-dimethylpyridine

- 4-Pyridinamine,2,5-dimethyl-

- 1,5-Dimethyl-4-aminopyridin

- 2,5-DIMETHYL-4-PYRIDINAMINE

- 2,5-dimethyl-pyridin-4-ylamine

- 4 -amino-2.5 -dimethylpyridine

- 4-Amino-2,5-dimethyl-pyridin

- 4-amino-2,5-lutidine

- AB05308

- AC1N4AHZ

- SureCN7054061

- 4-Pyridinamine,2,5-dimethyl-(9CI)

- 2,5-dimethyl-4-aminopyridine

- KQCWCIYVDIVYAB-UHFFFAOYSA-N

- NE20778

- 4-PYRIDINAMINE, 2,5-DIMETHYL-

- AK126931

- Z1480642774

-

- MDL: MFCD00235163

- インチ: 1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9)

- InChIKey: KQCWCIYVDIVYAB-UHFFFAOYSA-N

- ほほえんだ: N1=C([H])C(C([H])([H])[H])=C(C([H])=C1C([H])([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 122.0845

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 92.9

- トポロジー分子極性表面積: 38.9

じっけんとくせい

- PSA: 38.91

2,5-Dimethylpyridin-4-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

2,5-Dimethylpyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1053581-5G |

2,5-dimethylpyridin-4-amine |

22279-89-6 | 97% | 5g |

$280 | 2024-07-21 | |

| Enamine | EN300-114290-0.5g |

2,5-dimethylpyridin-4-amine |

22279-89-6 | 95% | 0.5g |

$222.0 | 2023-10-26 | |

| TRC | D495718-250mg |

2,5-Dimethylpyridin-4-amine |

22279-89-6 | 250mg |

$ 340.00 | 2022-06-05 | ||

| abcr | AB400868-250 mg |

2,5-Dimethylpyridin-4-amine; . |

22279-89-6 | 250mg |

€213.00 | 2023-04-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE652-100mg |

2,5-Dimethylpyridin-4-amine |

22279-89-6 | 98% | 100mg |

539CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE652-50mg |

2,5-Dimethylpyridin-4-amine |

22279-89-6 | 98% | 50mg |

255.0CNY | 2021-08-04 | |

| Alichem | A029186990-250mg |

2,5-Dimethylpyridin-4-amine |

22279-89-6 | 98% | 250mg |

$204.75 | 2023-09-02 | |

| Enamine | EN300-114290-0.05g |

2,5-dimethylpyridin-4-amine |

22279-89-6 | 95% | 0.05g |

$66.0 | 2023-10-26 | |

| Alichem | A029186990-1g |

2,5-Dimethylpyridin-4-amine |

22279-89-6 | 98% | 1g |

$492.88 | 2023-09-02 | |

| Chemenu | CM119027-25g |

4-Amino-2,5-dimethylpyridine |

22279-89-6 | 98% | 25g |

$2482 | 2023-02-17 |

2,5-Dimethylpyridin-4-amine 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

2,5-Dimethylpyridin-4-amineに関する追加情報

2,5-Dimethylpyridin-4-amine: A Comprehensive Overview

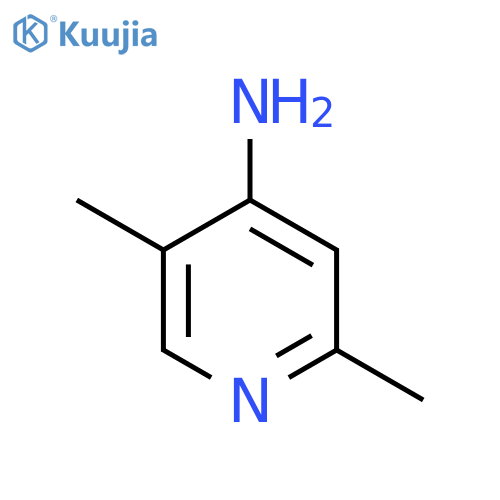

2,5-Dimethylpyridin-4-amine, also known by its CAS registry number CAS No: 22279-89-6, is a heterocyclic aromatic amine compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced materials and pharmaceuticals. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to 2,5-Dimethylpyridin-4-amine.

The molecular structure of 2,5-Dimethylpyridin-4-amine consists of a pyridine ring with methyl groups at positions 2 and 5 and an amino group at position 4. This arrangement imparts the compound with distinct electronic properties, making it suitable for various chemical reactions and applications. The presence of the amino group at position 4 introduces nucleophilic character to the molecule, while the methyl groups at positions 2 and 5 provide steric bulk and influence the overall reactivity of the compound.

Recent studies have explored the synthesis of 2,5-Dimethylpyridin-4-amine through various routes, including condensation reactions and catalytic processes. One notable approach involves the reaction of o-xylene with ammonia in the presence of a catalyst to form a precursor intermediate, which is then subjected to further transformations to yield the desired product. Researchers have also investigated the use of microwave-assisted synthesis techniques to enhance reaction efficiency and reduce reaction times.

The applications of 2,5-Dimethylpyridin-4-amine span across multiple domains. In materials science, it has been employed as a building block for constructing advanced materials such as coordination polymers and metal organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage and separation applications. Additionally, 2,5-Dimethylpyridin-4-amine has shown promise in drug design due to its ability to act as a bioisostere or a scaffold for developing bioactive molecules.

In the field of catalysis, 2,5-Dimethylpyridin-4-amine has been utilized as a ligand in transition metal catalysts for various organic transformations. Its ability to coordinate with metal centers enhances catalytic activity and selectivity in reactions such as cross-couplings and hydrogenations. Recent research has focused on optimizing ligand structures to improve catalyst performance under mild reaction conditions.

The unique electronic properties of 2,5-Dimethylpyridin-4-amine also make it a valuable component in electrochemical applications. It has been incorporated into electrode materials for batteries and supercapacitors due to its high conductivity and redox activity. Researchers have reported enhanced energy storage capabilities when this compound is integrated into carbon-based electrodes.

In terms of environmental applications, 2,5-Dimethylpyridin-4-amine has been studied for its potential role in pollution control technologies. It has been used as an adsorbent for removing heavy metal ions from aqueous solutions due to its strong chelating ability. Recent studies have demonstrated high adsorption capacities for metals such as lead (Pb²⁺) and cadmium (Cd²⁺), highlighting its potential in water treatment processes.

The versatility of CAS No: 22279-89-6, or 2,5-Dimethylpyridin-4-Amine, lies in its ability to serve as both a functional material and a chemical precursor. Its applications continue to expand as researchers uncover new ways to harness its unique properties across diverse fields.

22279-89-6 (2,5-Dimethylpyridin-4-amine) 関連製品

- 122475-57-4(2,3-Dimethylpyridin-4-amine)

- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)

- 1040640-85-4(N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)

- 2137507-07-2(3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one)

- 51355-91-0(1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole)

- 2228305-63-1(2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)

- 2227863-46-7(rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine)

- 1806269-54-4(Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate)

- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)

- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)